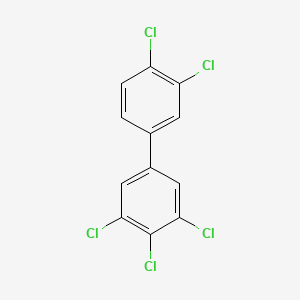

3,3',4,4',5-Pentachlorobiphenyl

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3-trichloro-5-(3,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-8-2-1-6(3-9(8)14)7-4-10(15)12(17)11(16)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHONNLQRWTIFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032179 | |

| Record name | 3,3',4,4',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Cerilliant MSDS] | |

| Record name | 3,4,5,3',4'-Pentachlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

57465-28-8 | |

| Record name | PCB 126 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57465-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5,3',4'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057465288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,4',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4',5-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSH69IA9XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,3',4,4',5-Pentachlorobiphenyl chemical properties and structure

An In-depth Technical Guide to 3,3',4,4',5-Pentachlorobiphenyl (PCB-126)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and toxicological profile of this compound, commonly known as PCB-126. This information is intended to support research, scientific investigation, and drug development activities related to this compound.

Chemical Structure and Identification

This compound is a synthetic organochlorine compound and a member of the polychlorinated biphenyl (B1667301) (PCB) family. It is classified as a dioxin-like compound due to its planar structure and ability to bind to the aryl hydrocarbon receptor (AhR).[1] The structure consists of a biphenyl backbone with five chlorine atoms attached at the 3, 3', 4, 4', and 5 positions.[2][3]

Synonyms: PCB 126, 3,3',4,4',5-Pentachloro-1,1'-biphenyl, 3,4,5,3',4'-Pentachlorobiphenyl[3]

Structure:

Physicochemical Properties

The physicochemical properties of PCB-126 are summarized in the table below. These properties influence its environmental fate, bioavailability, and toxicokinetics.

| Property | Value | Source(s) |

| CAS Number | 57465-28-8 | [4] |

| Molecular Formula | C₁₂H₅Cl₅ | [5][6] |

| Molecular Weight | 326.43 g/mol | [2][5][6] |

| Melting Point | 158.5 °C | [5] |

| Boiling Point | 409.2 ± 40.0 °C at 760 mmHg | [5] |

| Water Solubility | Extremely low; solubility decreases with increased chlorination.[7][8] | [7][8] |

| Vapor Pressure | Low; PCBs have low vapor pressures at room temperature.[9] | [9] |

| Octanol-Water Partition Coefficient (log Kow) | 6.45 - 7.3 | [2][5] |

| Physical Description | White solid | [2] |

Toxicological Profile: Mechanism of Action

The primary mechanism of toxicity for PCB-126 is mediated through its high-affinity binding to and activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[7][10] This interaction initiates a cascade of molecular events leading to altered gene expression and subsequent toxic effects.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is a well-established mechanism for the toxicity of dioxin-like compounds, including PCB-126.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by PCB-126.

Upon entering the cell, PCB-126 binds to the AhR, which is located in the cytoplasm as part of a protein complex with heat shock protein 90 (HSP90), p23, and XAP2 (also known as ARA9 or AIP).[4][11] This binding event causes a conformational change in the AhR, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus.[4][11] In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT).[4][11] This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1. The upregulation of these enzymes can lead to the production of reactive oxygen species and disruption of normal cellular processes, contributing to the toxic effects of PCB-126.[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of PCB-126.

Analysis of PCB-126 in Biological Samples (e.g., Rat Liver)

This protocol outlines a general procedure for the extraction and quantification of PCB-126 from biological tissue using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Homogenizer

-

Centrifuge

-

Solid-phase extraction (SPE) manifold and cartridges (e.g., silica (B1680970) gel, Florisil)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Solvents: Hexane, Dichloromethane, Acetone (pesticide residue grade)

-

Internal standards (e.g., ¹³C-labeled PCB-126)

-

Sodium sulfate (B86663) (anhydrous)

Methodology:

-

Sample Homogenization: A known weight of the tissue sample (e.g., 1-5 grams of rat liver) is homogenized with anhydrous sodium sulfate to create a dry, free-flowing powder.

-

Extraction: The homogenized sample is extracted with a suitable solvent mixture, such as hexane:acetone (1:1 v/v), using a technique like pressurized liquid extraction (PLE) or Soxhlet extraction. An internal standard is added prior to extraction for quantification.

-

Lipid Removal: The resulting extract, which contains lipids and other co-extracted materials, is subjected to a cleanup step. This can be achieved by passing the extract through a multi-layer silica gel column, which may also contain sulfuric acid-impregnated silica to remove lipids.

-

Fractionation: Further cleanup and fractionation are performed using a solid-phase extraction (SPE) cartridge, such as Florisil. The PCBs are eluted with a non-polar solvent like hexane.

-

GC-MS Analysis: The cleaned extract is concentrated to a small volume and injected into the GC-MS system. The separation is typically performed on a capillary column (e.g., DB-5ms). The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to PCB-126 and the internal standard.

-

Quantification: The concentration of PCB-126 in the original sample is calculated by comparing the peak area of the native PCB-126 to that of the known amount of the added internal standard.

In Vitro Cytotoxicity Assay in HepG2 Cells

This protocol describes a method to assess the cytotoxicity of PCB-126 in a human liver carcinoma cell line (HepG2) using a colorimetric assay (e.g., MTT assay).

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

PCB-126 stock solution in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Methodology:

-

Cell Seeding: HepG2 cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to attach and grow for 24 hours.

-

Compound Exposure: The cell culture medium is replaced with fresh medium containing various concentrations of PCB-126 (prepared by diluting the stock solution). A vehicle control (medium with the solvent used for the stock solution) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. A dose-response curve can be generated to determine the IC₅₀ value (the concentration of PCB-126 that causes 50% inhibition of cell viability).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the toxicological assessment of PCB-126.

Caption: A generalized experimental workflow for the toxicological assessment of PCB-126.

This guide provides a foundational understanding of the chemical and toxicological properties of this compound. The provided information, tables, and diagrams are intended to be a valuable resource for professionals engaged in research and development in related fields.

References

- 1. mdpi.com [mdpi.com]

- 2. Early life exposure to PCB126 results in delayed mortality and growth impairment in the zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The activation mechanism of the aryl hydrocarbon receptor (AhR) by molecular chaperone HSP90 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Edge Attributes | Graphviz [graphviz.org]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Purification of PCB 126

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of 3,3',4,4',5-Pentachlorobiphenyl (PCB 126). The document details established synthetic routes, including the Suzuki coupling, Ullmann condensation, and Cadogan reaction, and outlines common purification techniques such as column chromatography and high-performance liquid chromatography (HPLC). Experimental protocols, quantitative data, and visual diagrams are presented to offer a practical resource for laboratory applications.

Synthesis of PCB 126

The targeted synthesis of specific polychlorinated biphenyl (B1667301) (PCB) congeners like PCB 126 is crucial for toxicological studies and the development of analytical standards. While several methods exist, the Suzuki coupling has emerged as a highly efficient and selective approach.

Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is favored for its high yields, selectivity, and the use of less toxic starting materials compared to older methods.[1][2][3] For the synthesis of PCB 126, the reaction typically involves the coupling of 3,4,5-trichlorobromobenzene with 3,4-dichlorophenyl boronic acid.[4]

A modified Suzuki coupling procedure utilizes Pd(dppf)₂Cl₂ (dppf = 1,1'-bis(diphenylphosphino)ferrocene) as a catalyst, which offers the advantage of being less air-sensitive and having a longer shelf life.[2][3] For sterically hindered PCBs, a highly reactive catalyst system such as Pd(dba)₂/2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB) can be employed to achieve high yields.[5][6]

Experimental Protocol: Suzuki Coupling for PCB 126 Synthesis

This protocol is a generalized representation based on literature descriptions.[4]

-

Reactants:

-

3,4,5-trichlorobromobenzene

-

3,4-dichlorophenyl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)₂Cl₂)

-

Base (e.g., aqueous sodium carbonate)

-

Solvent (e.g., toluene (B28343), ethanol)

-

-

Procedure: a. In a reaction vessel, dissolve 3,4,5-trichlorobromobenzene and 3,4-dichlorophenyl boronic acid in the chosen solvent system (e.g., toluene and ethanol). b. Add the palladium catalyst and the aqueous base solution. c. Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) and stir for a specified period. d. Monitor the reaction progress using a suitable analytical technique (e.g., gas chromatography-mass spectrometry, GC-MS). e. Upon completion, cool the reaction mixture to room temperature. f. Extract the organic phase with a suitable solvent (e.g., dichloromethane). g. Wash the organic phase with water and brine. h. Dry the organic phase over anhydrous sodium sulfate. i. Concentrate the solvent under reduced pressure to obtain the crude PCB 126 product.

Ullmann Condensation

The Ullmann condensation is a copper-promoted reaction that can be used to form aryl-aryl bonds.[7][8] While applicable to PCB synthesis, it often requires harsh reaction conditions, including high temperatures, and may result in lower yields compared to the Suzuki coupling.[6][7] The reaction typically involves the coupling of two different aryl halides in the presence of a copper catalyst.

Cadogan Reaction

The Cadogan reaction is another method that can be employed for the synthesis of biaryls, though it is less common for the targeted synthesis of specific PCB congeners due to potential selectivity issues.[9] This reaction typically involves the deoxygenation of a nitro compound by a trivalent phosphorus reagent to generate a reactive nitrene intermediate, which can then undergo cyclization or coupling reactions.[10][11][12]

Purification of PCB 126

Following synthesis, the crude product requires purification to remove unreacted starting materials, byproducts, and catalyst residues. A combination of chromatographic techniques is typically employed to achieve high purity.

Column Chromatography

Column chromatography is a fundamental purification step. A common procedure involves a multi-column approach.[4]

Experimental Protocol: Column Chromatography Purification

-

Column Preparation:

-

Pack a chromatography column with aluminum oxide.

-

Pack a second column with flash silica (B1680970) gel.

-

-

Elution: a. Dissolve the crude PCB 126 product in a minimal amount of a non-polar solvent (e.g., hexane). b. Load the dissolved sample onto the aluminum oxide column. c. Elute the column with a suitable solvent or solvent system, collecting fractions. d. Monitor the fractions by thin-layer chromatography (TLC) or GC-MS to identify those containing the desired product. e. Pool the product-containing fractions and concentrate them. f. For further purification, pass the concentrated product through the flash silica gel column using an appropriate eluent.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and purification of individual PCB congeners.[13][14] Different types of HPLC columns can be utilized depending on the specific separation requirements.

-

Activated Carbon Columns: These are effective for separating PCBs based on the number of ortho-substituted chlorine atoms.[13]

-

C18 Columns (Reversed-Phase): These columns separate compounds based on their hydrophobicity and can provide good resolution between different PCB congeners.[14]

-

Porous Graphitic Carbon Columns: These can also be used to separate PCBs according to their degree of ortho substitution.[15]

Experimental Protocol: General HPLC Purification

-

System Preparation:

-

Equilibrate the chosen HPLC column (e.g., C18) with the initial mobile phase.

-

The mobile phase is typically a mixture of organic solvents (e.g., acetonitrile, methanol) and water.

-

-

Sample Injection and Elution: a. Dissolve the partially purified PCB 126 in a suitable solvent. b. Inject a small volume of the sample onto the HPLC column. c. Elute the column with a specific solvent gradient or isocratic flow. d. Monitor the eluent using a UV detector.

-

Fraction Collection: a. Collect fractions corresponding to the peak of interest (PCB 126). b. Analyze the collected fractions for purity using GC-MS. c. Pool the pure fractions and remove the solvent to obtain the purified PCB 126.

Crystallization

The final step in purification often involves crystallization to obtain a highly pure, solid product.[4]

Experimental Protocol: Crystallization

-

Dissolve the purified PCB 126 from the chromatographic steps in a minimal amount of a suitable hot solvent (e.g., methanol).

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath or refrigerator to promote crystal formation.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Quantitative Data

The choice of synthesis and purification methods significantly impacts the yield and purity of the final product.

| Synthesis Method | Typical Yield | Reference(s) |

| Suzuki Coupling | 65-98% (for sterically hindered PCBs) | [5][6] |

| Ullmann Condensation | 20-38% (for sterically hindered PCBs) | [6] |

| Purification Step | Purity/Recovery | Analytical Method | Reference(s) |

| Full Purification Protocol | >99.8% | GC-MS | [4] |

| HPLC (Activated Carbon) | 92-97% (recovery for PCB groups) | GC-MS | [13] |

Conclusion

The synthesis and purification of PCB 126 require a multi-step approach to achieve the high purity necessary for research and analytical applications. The Suzuki coupling is the preferred method for synthesis due to its high yields and selectivity. A combination of column chromatography, HPLC, and crystallization is effective for purification, capable of yielding a final product with a purity exceeding 99.8%. The detailed protocols and comparative data presented in this guide serve as a valuable resource for professionals in the fields of chemistry, toxicology, and drug development.

References

- 1. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [iro.uiowa.edu]

- 4. Acute Toxicity of 3,3′,4,4′,5-Pentachlorobiphenyl (PCB 126) in Male Sprague-Dawley Rats: Effects on Hepatic Oxidative Stress, Glutathione and Metals Status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of a high-performance liquid chromatography carbon column based method for the fractionation of dioxin-like polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. dioxin20xx.org [dioxin20xx.org]

The Core Mechanism of PCB 126 as a Potent Aryl Hydrocarbon Receptor Agonist: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that pose significant risks to human and environmental health. Among the 209 congeners, 3,3',4,4',5-pentachlorobiphenyl (PCB 126) is recognized for its potent dioxin-like toxicity, primarily mediated through its high-affinity binding to and activation of the Aryl Hydrocarbon Receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes involved in xenobiotic metabolism, cell cycle control, and immune responses.[3] This technical guide provides a comprehensive overview of the mechanism of action of PCB 126 as an AhR agonist, detailing the molecular signaling cascade, presenting key quantitative data, and outlining detailed experimental protocols for studying these interactions.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is a multi-step process that begins in the cytoplasm and culminates in the altered transcription of target genes in the nucleus. PCB 126, due to its planar structure, is a potent agonist of this pathway.

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a multiprotein complex. This complex includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP, also known as XAP2 or ARA9), and p23.[4] The binding of a ligand, such as PCB 126, to the ligand-binding domain of AhR initiates a conformational change in the receptor.[4][5]

-

Nuclear Translocation: This conformational change exposes a nuclear localization sequence on the AhR, triggering the translocation of the ligand-receptor complex from the cytoplasm into the nucleus.[5]

-

Dimerization with ARNT: Once inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT), another member of the bHLH-PAS family of transcription factors.[3][4]

-

DNA Binding and Gene Transcription: The AhR-ARNT heterodimer is the transcriptionally active form of the receptor. It binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs), located in the promoter regions of target genes.[6] This binding recruits co-activator proteins and the general transcriptional machinery, leading to the induction of gene expression. The most well-characterized target genes include those encoding for cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1.[7]

Quantitative Data on PCB 126-Mediated AhR Activation

The potency of PCB 126 as an AhR agonist has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Parameter | Value | Species/System | Reference |

| Toxic Equivalency Factor (TEF) | 0.1 | Human/Mammals | --INVALID-LINK--[8] |

| Binding Affinity (Ki) | Not explicitly found, but high affinity is consistently reported. | Multiple | [9] |

Table 1: Toxicological and Binding Parameters of PCB 126. The TEF is a measure of the dioxin-like toxicity of a compound relative to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which has a TEF of 1.0.

| Cell Line | Endpoint | EC50 (nM) | Reference |

| Rat Hepatoma (H4IIE) | EROD Activity | ~0.1 | [10] |

| Human Hepatoblastoma (HepG2) | EROD Activity | ~10 | [10] |

| Rat Primary Hepatocytes | EROD Activity | ~0.1 | [10] |

Table 2: EC50 Values for PCB 126-Induced CYP1A1 Activity (EROD Assay). The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response. EROD (7-ethoxyresorufin-O-deethylase) activity is a common measure of CYP1A1 enzymatic function.

Experimental Protocols

Investigating the mechanism of action of PCB 126 as an AhR agonist involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for three key assays.

AhR Activation Luciferase Reporter Gene Assay

This assay is a high-throughput method to screen for and characterize AhR agonists. It utilizes a cell line that has been genetically engineered to express a luciferase reporter gene under the control of XREs.

Objective: To quantify the dose-dependent activation of the AhR signaling pathway by PCB 126.

Materials:

-

Human AhR reporter cell line (e.g., 1A2-DRE™ cells)

-

Cell culture medium and supplements

-

PCB 126 stock solution (in DMSO)

-

96-well white, clear-bottom cell culture plates

-

Luciferase detection reagent

-

Luminometer

Procedure:

-

Cell Seeding: Plate the reporter cells in a 96-well plate at a density that allows for 80-90% confluency at the time of the assay. Incubate for 24 hours at 37°C and 5% CO2.[11]

-

Compound Treatment: Prepare serial dilutions of PCB 126 in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.1%) across all wells. Remove the old medium from the cells and add the medium containing the different concentrations of PCB 126. Include a vehicle control (DMSO only) and a positive control (e.g., TCDD). Incubate for 22-24 hours.[11]

-

Cell Lysis and Luciferase Measurement: After incubation, remove the treatment medium. Add luciferase lysis buffer to each well and incubate for 15-20 minutes at room temperature to ensure complete cell lysis. Add the luciferase substrate to each well and immediately measure the luminescence using a plate-reading luminometer.[11][12]

-

Data Analysis: Normalize the raw luminescence units (RLU) by subtracting the background (vehicle control). Plot the normalized RLU against the log of the PCB 126 concentration to generate a dose-response curve and calculate the EC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is used to determine whether the AhR-ARNT complex binds to the XREs of target genes in response to PCB 126 treatment.

Objective: To detect the in vivo association of the AhR with the promoter region of a target gene (e.g., CYP1A1).

Materials:

-

Cell line of interest (e.g., HepG2)

-

PCB 126

-

Formaldehyde (B43269) (for cross-linking)

-

Lysis buffers

-

Sonicator or micrococcal nuclease

-

Antibody specific to AhR

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

Primers for qPCR targeting the XRE region of the gene of interest and a negative control region.

Procedure:

-

Cross-linking: Treat cells with PCB 126 for a specified time (e.g., 45-90 minutes). Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the cross-linking reaction with glycine.[6][13]

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to release the nuclei. Isolate the nuclei and lyse them to release the chromatin. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.[13]

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin with an anti-AhR antibody overnight at 4°C. Add protein A/G beads to capture the antibody-chromatin complexes.[14]

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C. Treat with RNase A and proteinase K to remove RNA and protein. Purify the DNA using a standard DNA purification kit.

-

DNA Analysis: Use the purified DNA as a template for qPCR with primers specific to the XRE-containing region of the target gene promoter. A no-antibody control and an input DNA sample (chromatin before immunoprecipitation) should be included for data normalization.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is a sensitive and specific method to quantify the induction of target gene mRNA levels following treatment with PCB 126.

Objective: To measure the fold-change in the expression of AhR target genes (e.g., CYP1A1) in response to PCB 126.

Materials:

-

Cell line or tissue of interest

-

PCB 126

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR instrument

-

SYBR Green or TaqMan master mix

-

Primers specific for the target gene (e.g., CYP1A1) and a reference gene (e.g., GAPDH, ACTB).

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with various concentrations of PCB 126 for a defined period (e.g., 6, 12, or 24 hours). Harvest the cells and extract total RNA using a commercial kit. Assess RNA quality and quantity.[15]

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific primers. Set up reactions for both the target gene and a reference gene in triplicate. Include a no-template control to check for contamination.[15][16]

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method. The results are typically expressed as fold change in mRNA levels compared to the vehicle-treated control.[15][17]

Conclusion

PCB 126 is a potent activator of the Aryl Hydrocarbon Receptor, initiating a well-defined signaling cascade that leads to the altered expression of a battery of genes, most notably those involved in xenobiotic metabolism. Its high affinity for the AhR and subsequent robust induction of genes like CYP1A1 underscore its significant toxicological potential. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the molecular mechanisms of PCB 126 and other AhR agonists, contributing to a better understanding of their biological effects and aiding in the development of strategies for risk assessment and mitigation.

References

- 1. researchgate.net [researchgate.net]

- 2. PCB126 Induced Toxic Actions on Liver Energy Metabolism is Mediated by AhR in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The activation mechanism of the aryl hydrocarbon receptor (AhR) by molecular chaperone HSP90 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Species difference in the regulation of cytochrome P450 2S1: lack of induction in rats by the aryl hydrocarbon receptor agonist PCB126 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. seagrant.whoi.edu [seagrant.whoi.edu]

- 9. Binding of polychlorinated biphenyls to the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. med.emory.edu [med.emory.edu]

- 13. Chromatin Immunoprecipitation (ChIP): The Complete Guide [antibodies.com]

- 14. researchgate.net [researchgate.net]

- 15. stackscientific.nd.edu [stackscientific.nd.edu]

- 16. quantabio.com [quantabio.com]

- 17. sg.idtdna.com [sg.idtdna.com]

An In-Depth Technical Guide to the Environmental Fate and Transport of 3,3',4,4',5-Pentachlorobiphenyl (PCB-126)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',4,4',5-Pentachlorobiphenyl, designated as PCB-126, is a coplanar polychlorinated biphenyl (B1667301) (PCB) congener. Due to its rigid structure and lack of ortho-chlorine substitution, PCB-126 is one of the most toxic PCB congeners, exhibiting dioxin-like toxicity.[1][2] Understanding its environmental fate and transport is critical for assessing its ecological risk and developing remediation strategies. This technical guide provides a comprehensive overview of the physicochemical properties, environmental partitioning, degradation pathways, and bioaccumulation potential of PCB-126.

Physicochemical Properties

The environmental behavior of PCB-126 is largely dictated by its physicochemical properties. Its high lipophilicity and low aqueous solubility contribute to its persistence and bioaccumulation.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₅Cl₅ | [2] |

| Molecular Weight | 326.4 g/mol | [2] |

| CAS Number | 57465-28-8 | [3] |

| Melting Point | 106 °C | [4] |

| Boiling Point | 412.3 °C (estimate) | [4] |

| Water Solubility | Low (estimated for pentachlorobiphenyls) | [5] |

| Vapor Pressure | Low (decreases with increased chlorination) | [1] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | ~6.0 (estimated for pentachlorobiphenyls) | [6] |

| Henry's Law Constant (HLC) | 5.6 to 21.8 Pa m³/mol (for non-ortho and mono-ortho PCBs) | [7] |

Environmental Fate and Transport

The movement and persistence of PCB-126 in the environment are governed by a complex interplay of partitioning, degradation, and transport processes.

Partitioning in the Environment

Due to its low water solubility and high octanol-water partition coefficient (Kow), PCB-126 strongly sorbs to organic matter in soil and sediment.[5] This partitioning behavior limits its mobility in aqueous systems but contributes to its persistence in solid matrices. The high Kow value also indicates a strong tendency to partition into the fatty tissues of living organisms.

Degradation Processes

The degradation of PCB-126 in the environment is slow, contributing to its persistence. Both abiotic and biotic degradation pathways are possible, although their rates are highly dependent on environmental conditions.

Abiotic Degradation:

-

Photolysis: Photodegradation in water appears to be a significant abiotic degradation process for PCBs.[8] The estimated photolysis half-lives of less chlorinated biphenyls in shallow water can range from 17 to 210 days.[8] However, the rate for the more chlorinated PCB-126 is expected to be slower.

Biotic Degradation:

-

Aerobic Biodegradation: Under aerobic conditions, the biodegradation of highly chlorinated PCBs like PCB-126 is generally slow. The rate of degradation is influenced by the degree and position of chlorine substitution.

-

Anaerobic Biodegradation: In anaerobic environments, such as deep sediments, reductive dechlorination can occur, where chlorine atoms are removed from the biphenyl structure. This process can lead to the formation of less chlorinated congeners that may be more susceptible to subsequent aerobic degradation. The estimated half-life for PCB-126 in anaerobic sediment is approximately nine years.[9]

Bioaccumulation and Biomagnification

PCB-126 is highly prone to bioaccumulation and biomagnification in food webs. Its lipophilic nature leads to its accumulation in the fatty tissues of organisms.[1] As it moves up the food chain, its concentration increases at each trophic level, a process known as biomagnification.[10][11]

| Parameter | Value/Observation | Reference |

| Bioconcentration Factor (BCF) in Fish | High; maximum accumulation of 19.91 µg/g wet weight in gill tissue of Puntius ticto after 30 days. | [12] |

| Biomagnification Factor (BMF) | Significant; snake/mouse biomagnification ratio >1000 for PCBs in a grassland ecosystem. | [10] |

| Trophic Level Increase | PCB-126 toxic equivalent concentration increased by a factor of 1200 in high trophic level biota compared to low trophic level biota. | [10] |

Experimental Protocols

Soil Sorption/Desorption Study (OECD Guideline 106)

The potential for PCB-126 to adsorb to soil and sediment is a critical parameter in assessing its environmental mobility. The batch equilibrium method, as outlined in OECD Guideline 106, is a standard protocol for determining the adsorption/desorption characteristics of a chemical.

Methodology:

-

Preparation of Soil and Test Substance: A well-characterized soil with known organic carbon content, pH, and texture is used. A stock solution of PCB-126 in a suitable solvent is prepared.

-

Equilibration: Known masses of soil are equilibrated with a solution of 0.01 M CaCl₂.

-

Adsorption Phase: A known volume and concentration of the PCB-126 stock solution is added to the soil slurries. The mixtures are agitated for a predetermined equilibration time.

-

Separation: The solid and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of PCB-126 remaining in the aqueous phase is determined using an appropriate analytical method, such as gas chromatography-mass spectrometry (GC-MS).

-

Calculation: The amount of PCB-126 adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) are then determined.

Aerobic Biodegradation in Soil

Assessing the rate of aerobic biodegradation of PCB-126 in soil provides crucial information on its persistence.

Methodology:

-

Soil and Inoculum: A well-characterized soil is used. It may be amended with a microbial consortium known to degrade PCBs.

-

Test System: Soil microcosms are prepared in flasks.

-

Spiking: The soil is spiked with a known concentration of PCB-126.

-

Incubation: The microcosms are incubated under controlled aerobic conditions (temperature, moisture, and oxygen levels).

-

Sampling: Soil samples are collected at regular intervals over an extended period.

-

Extraction and Analysis: PCBs are extracted from the soil samples using an appropriate solvent and analyzed by GC-MS to determine the remaining concentration of PCB-126.

-

Data Analysis: The rate of disappearance of PCB-126 is used to calculate the biodegradation half-life.

Mandatory Visualizations

References

- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 2. Pcb 126 | C12H5Cl5 | CID 63090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. This compound CAS#: 57465-28-8 [amp.chemicalbook.com]

- 5. 1. EXPOSURE DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Polychlorinated Biphenyls - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Air-water Henry's law constants for PCB congeners: Experimental determination and modeling of structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. Polychlorinated biphenyls in a grassland food network: Concentrations, biomagnification, and transmission of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. Bioaccumulation Kinetics and Bio Concentration Factors of Few Polychlorinated Biphenyls: A Study on Freshwater Fish Puntius ticto [cwejournal.org]

bioaccumulation and biomagnification of PCB 126 in food chains.

An In-depth Technical Guide on the Bioaccumulation and Biomagnification of PCB 126 in Food Chains

Introduction to Polychlorinated Biphenyl (B1667301) (PCB) 126

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that were widely used in industrial applications before being banned by the Stockholm Convention.[1] Among the 209 PCB congeners, 3,3',4,4',5-pentachlorobiphenyl (PCB 126) is one of the most toxic, exhibiting dioxin-like properties.[2][3] Although it was a minor component in commercial PCB mixtures, its high toxicity and resistance to degradation make it a significant environmental and health concern.[4] PCB 126 is a lipophilic, or fat-loving, chemical, a property that drives its accumulation in the fatty tissues of living organisms.[5][6] Its chemical stability leads to a long half-life in the environment and within biological systems, with a half-life of years in humans.[4][7] These characteristics facilitate its persistence and progressive concentration up the food chain, a process known as biomagnification.[5]

Core Concepts: Bioaccumulation and Biomagnification

Bioaccumulation is the process by which a substance, such as PCB 126, is absorbed by an organism at a rate faster than it is lost through catabolism or excretion.[6] This occurs through exposure to contaminated air, water, or food. Because of their lipophilicity, PCBs accumulate in fatty tissues like adipose, liver, and kidneys.[6]

Biomagnification , also known as trophic magnification, is the sequential increase in the concentration of a contaminant in the tissues of organisms at successively higher levels in a food chain.[5][8] This occurs because the contaminant is transferred from one trophic level to the next. While energy is lost at each trophic level, the toxicant is retained and concentrated.[6] Top predators, therefore, can accumulate contaminant levels high enough to cause adverse health effects, even when concentrations in the environment are very low.[8]

The processes of bioaccumulation and biomagnification are critical for understanding the environmental risk of PCB 126.[9]

References

- 1. Polychlorinated biphenyls in a grassland food network: Concentrations, biomagnification, and transmission of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The environmental pollutant, polychlorinated biphenyl 126, alters liver function in a rodent model of Alcohol-associated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Early Life Polychlorinated Biphenyl 126 Exposure Disrupts Gut Microbiota and Metabolic Homeostasis in Mice Fed with High-Fat Diet in Adulthood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 6. evs.institute [evs.institute]

- 7. Early Life Short-Term Exposure to Polychlorinated Biphenyl 126 in Mice Leads to Metabolic Dysfunction and Microbiota Changes in Adulthood [mdpi.com]

- 8. epa.gov [epa.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Historical and Current Sources of PCB 126 Contamination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical and ongoing sources of 3,3',4,4',5-Pentachlorobiphenyl (PCB 126), a potent dioxin-like polychlorinated biphenyl (B1667301) (PCB) congener. This document delves into its origins, environmental distribution, and the analytical methodologies used for its detection. Furthermore, it details the primary signaling pathway through which PCB 126 exerts its toxic effects, providing valuable context for research and development in toxicology and related fields.

Historical Sources of PCB 126

Polychlorinated biphenyls were manufactured on a large scale from the 1930s until their production was banned in many countries in the late 1970s.[1][2][3] They were valued for their chemical stability, non-flammability, and electrical insulating properties.[1][4] While PCB 126 is one of the most toxic congeners, it was not produced intentionally but was present as a minor component in commercial PCB mixtures, known as Aroclors in the United States.[5][6]

The primary historical sources of PCB 126 are linked to the production and widespread use of these commercial PCB mixtures in a variety of applications:

-

Closed and Semi-Closed Applications: The main use of PCBs was as dielectric and coolant fluids in electrical equipment such as transformers and capacitors.[1][7][8] Leaks, spills during maintenance, and improper disposal of this equipment led to significant environmental contamination.

-

Open Applications: PCBs were also used in "open" systems, which allowed for more direct release into the environment. These applications included their use as plasticizers in paints, sealants, and caulking compounds, as well as in carbonless copy paper.[1][4][9] The degradation and weathering of these materials over time has resulted in a slow, continuous release of PCBs, including PCB 126, into the environment.

An estimated 1.2 to 1.5 million tons of PCBs were produced globally, and a significant portion of this has been released into the environment through various pathways.[1][10]

Current Sources of PCB 126 Contamination

Despite the ban on production, PCB 126 continues to be released into the environment from several ongoing sources:

-

Legacy Sources: A primary ongoing source is the continued presence of old electrical equipment that is still in use or has been improperly stored.[7][8] Leaks from these legacy transformers and capacitors can still occur. Landfills and hazardous waste sites containing discarded PCB-laden products and industrial wastes are also significant reservoirs that can release PCBs into the surrounding soil, water, and air.[7][8][11]

-

Environmental Reservoirs and Cycling: PCBs are persistent organic pollutants that do not readily break down in the environment.[1][12] They have accumulated in soil and sediments, which now act as secondary sources.[3][9] From these reservoirs, PCBs can be re-volatilized into the atmosphere and undergo long-range transport, leading to contamination in even remote areas like the Arctic.[7][9] This process of deposition and re-volatilization contributes to the global distribution of PCB 126.

-

Incineration and Industrial Byproducts: The incineration of municipal and industrial waste can lead to the formation and release of PCBs, including PCB 126, as unintentional byproducts.[1][9][13] Certain industrial processes, such as those in the metallurgical industry, can also inadvertently produce and release PCBs.[1]

-

Inadvertent Production in Pigments: Some modern manufacturing processes, particularly for certain pigments used in paints and dyes, can inadvertently generate PCBs as byproducts.[9][14]

Human exposure to PCB 126 is primarily through the diet, with the consumption of contaminated fish, meat, and dairy products being the main route.[5][8] Inhalation of contaminated indoor and outdoor air also contributes to exposure.[4][9]

Quantitative Data on PCB 126 Contamination

The following tables summarize reported concentrations of PCB 126 in various environmental matrices. It is important to note that concentrations can vary significantly based on proximity to historical and current sources.

Table 1: PCB 126 Concentrations in Biota

| Biota | Location | Concentration (pg/g lipid weight) | Reference |

| Intermediate Egret | Qilianyu Island, South China Sea | 270 - 2586 (TEQ) | [15] |

| Red-footed Booby | Qilianyu Island, South China Sea | 0.07 - 0.11 (TEQ) | [15] |

*TEQ (Toxic Equivalency) is calculated based on the concentration of dioxin-like compounds and their specific toxic equivalency factors (TEFs). PCB 126 has a TEF of 0.1.[16]

Table 2: PCB 126 Concentrations in Environmental Media

| Matrix | Location | Concentration | Reference |

| Atmospheric Deposition (TEQ) | Seattle, WA Area | Approximately 39% of total TEQ from a factor containing non-Aroclor PCBs | [14] |

| Stack Emissions (Spiked Sample) | Landfill Gas Incinerator | 11% RSD for PCB-126 at 0.5 ng/sample | [1] |

| Incinerator Fly Ash (Spiked Sample) | Municipal Solid Waste Incinerator | 10% RSD for PCB-126 at 0.4 ng/sample | [1] |

| Meconium (Human) | Valencia, Spain | Detected, LOQ: 0.20 - 0.88 pg/g ww for dl-PCBs | [17] |

*RSD: Relative Standard Deviation, ww: wet weight, LOQ: Limit of Quantification, dl-PCBs: dioxin-like PCBs.

Experimental Protocols for PCB 126 Analysis

The accurate quantification of PCB 126 requires sophisticated analytical methods due to its low concentrations in environmental samples and the presence of numerous other PCB congeners. The gold standard for congener-specific analysis is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS).

EPA Method 1668

EPA Method 1668 is specifically designed for the determination of all 209 PCB congeners, including the dioxin-like congeners such as PCB 126, in various matrices like water, soil, sediment, and tissue.[16][18] This method is preferred when low detection limits are required and congener-specific data is necessary for risk assessment.[16][18][19]

Key Steps of EPA Method 1668:

-

Sample Extraction: The choice of extraction method depends on the sample matrix.

-

Soil and Sediment: Soxhlet extraction (EPA Method 3540C) with a hexane/acetone (B3395972) mixture is a common and recommended method.[20][21][22] Other methods include pressurized liquid extraction (PLE) and ultrasonic extraction (for wipe samples).[21][23]

-

Fish Tissue: The tissue is first homogenized.[4][10][24] Extraction can be performed using accelerated solvent extraction (ASE) or a modified QuEChERS method.[10][25][26]

-

Air: Samples are typically collected using a modified Method 5 train with a filter and an XAD-2 resin trap. The components are then extracted with solvents like acetone and methylene (B1212753) chloride.[27]

-

-

Extract Cleanup: This is a critical step to remove interfering compounds. It often involves a multi-step process using various chromatography columns.

-

Gel Permeation Chromatography (GPC): To remove high molecular weight interferences like lipids from tissue samples.[25]

-

Adsorption Chromatography: Using materials like silica (B1680970) gel, alumina, and florisil (B1214189) to separate PCBs from other contaminants.[20][25]

-

-

Instrumental Analysis:

-

Gas Chromatography (GC): A high-resolution capillary column (e.g., SPB-octyl) is used to separate the individual PCB congeners.[18]

-

High-Resolution Mass Spectrometry (HRMS): Provides the necessary selectivity and sensitivity to detect and quantify the low levels of PCB 126 in complex mixtures.[2][11][13][17][28] Isotope dilution is often used for accurate quantification.[27]

-

General Experimental Workflow for PCB 126 Analysis

The following diagram illustrates a typical workflow for the analysis of PCB 126 in an environmental sample.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of PCB 126 is primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[29][30][31]

The Canonical AhR Signaling Pathway

The activation of the AhR by PCB 126 follows a well-defined canonical pathway:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (HSP90), X-associated protein 2 (XAP2), and p23.[7][32] PCB 126, being a planar molecule, can enter the cell and bind to the ligand-binding pocket of the AhR.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR, exposing a nuclear localization signal. This allows the AhR-ligand complex to translocate from the cytoplasm into the nucleus.[5][33]

-

Dimerization and DNA Binding: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[7][29]

-

Gene Transcription: This AhR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[5][7] This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1, CYP1A2, and CYP1B1.[29]

The persistent activation of this pathway by stable ligands like PCB 126 leads to a range of toxic effects, including endocrine disruption, immunotoxicity, developmental defects, and carcinogenesis.[29][31][34]

The following diagram illustrates the canonical AhR signaling pathway activated by PCB 126.

Conclusion

PCB 126 remains a significant environmental contaminant due to its persistence and continued release from historical and current sources. Its potent toxicity, mediated through the AhR signaling pathway, necessitates ongoing monitoring and research. Understanding the sources, environmental fate, and toxic mechanisms of PCB 126 is crucial for developing effective risk assessment strategies and remediation technologies, as well as for advancing our knowledge in toxicology and drug development. The methodologies and data presented in this guide provide a foundational resource for professionals in these fields.

References

- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 2. researchgate.net [researchgate.net]

- 3. PCBs: a Toxic Legacy and Ongoing Problem - Columbia Riverkeeper [columbiariverkeeper.org]

- 4. files.dep.state.pa.us [files.dep.state.pa.us]

- 5. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. Background contamination by coplanar polychlorinated biphenyls (PCBs) in trace level high resolution gas chromatography/high resolution mass spectrometry (HRGC/HRMS) analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. info.ornl.gov [info.ornl.gov]

- 13. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 14. Source Apportionment of Polychlorinated Biphenyls in Atmospheric Deposition in the Seattle, WA, USA Area Measured with Method 1668 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioaccumulation and Biomagnification of Polychlorinated Biphenyls and Dichlorodiphenyltrichloroethane in Biota from Qilianyu Island, South China Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 16. esslabshop.com [esslabshop.com]

- 17. Development of a Methodology for Determination of Dioxins and Dioxin-like PCBs in Meconium by Gas Chromatography Coupled to High-Resolution Mass Spectrometry (GC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 19. Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses [apps.ecology.wa.gov]

- 20. Practical remediation of the PCB-contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Federal Register :: Alternate PCB Extraction Methods and Amendments to PCB Cleanup and Disposal Regulations [federalregister.gov]

- 22. dtsc.ca.gov [dtsc.ca.gov]

- 23. fms-inc.com [fms-inc.com]

- 24. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 25. nj.gov [nj.gov]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. Analytical Method [keikaventures.com]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. PCB126 Induced Toxic Actions on Liver Energy Metabolism is Mediated by AhR in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Ligand-independent activation of Aryl hydrocarbon receptor signaling in PCB3-quinone treated HaCaT human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Aryl hydrocarbon receptor-activating polychlorinated biphenyls and their hydroxylated metabolites induce cell proliferation in contact-inhibited rat liver epithelial cells [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 3,3',4,4',5-Pentachlorobiphenyl (PCB 126)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',4,4',5-Pentachlorobiphenyl, designated as PCB 126, is a highly toxic, planar, non-ortho-substituted polychlorinated biphenyl (B1667301) (PCB) congener.[1][2] Due to its coplanar structure, it exhibits dioxin-like toxicity, primarily mediated through the activation of the aryl hydrocarbon receptor (AhR).[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of PCB 126, details on experimental protocols for their determination, and a visualization of its primary signaling pathway. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the behavior and toxicological profile of this significant environmental contaminant.

Chemical Identity and Structure

This compound is a synthetic organic compound with the molecular formula C₁₂H₅Cl₅.[1][5] It consists of a biphenyl backbone where five hydrogen atoms have been substituted by chlorine atoms at the 3, 3', 4, 4', and 5 positions.[1] This specific substitution pattern results in a planar molecular geometry, which is a key determinant of its high toxicity.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1,2,3-trichloro-5-(3,4-dichlorophenyl)benzene[1] |

| CAS Number | 57465-28-8[1] |

| Molecular Formula | C₁₂H₅Cl₅[1][5] |

| Synonyms | PCB 126, 3,4,5,3',4'-Pentachlorobiphenyl[1] |

Physical and Chemical Properties

The physical and chemical properties of PCB 126 are crucial for understanding its environmental fate, transport, and bioavailability. These properties are summarized in the tables below. As with other PCBs, its high lipophilicity and low water solubility contribute to its persistence and bioaccumulation in fatty tissues.[6]

Table 2: Physical Properties of this compound

| Property | Value |

| Molecular Weight | 326.43 g/mol [5][7] |

| Appearance | Off-White solid[5] |

| Melting Point | 106 °C[3] - 158.5 °C[7] |

| Boiling Point | ~409.2 - 412.3 °C (estimated)[3][7] |

| Vapor Pressure | Data for specific temperature is limited. General trend for PCBs is low vapor pressure, which decreases with increased chlorination.[6] |

| Density | ~1.5 g/cm³ (estimated)[7] |

Table 3: Chemical Properties and Environmental Fate of this compound

| Property | Value |

| Water Solubility | Very low; PCBs are generally insoluble in water, with solubility decreasing as chlorination increases.[6][8] |

| Octanol-Water Partition Coefficient (log Kow) | 6.45 - 7.3[1][7] |

| Henry's Law Constant | Estimated to be in the range of other pentachlorobiphenyls. For example, the Henry's Law constant for Aroclor 1248 (a mixture containing pentachlorobiphenyls) is 4.4 x 10⁻⁴ atm-m³/mol.[9] |

| Solubility in Organic Solvents | Freely soluble in nonpolar organic solvents and lipids.[8] Slightly soluble in chloroform (B151607) and methanol.[3] |

| Stability | Chemically very inert; resistant to acids, alkalis, and thermal degradation.[8] |

Experimental Protocols

The determination of the physicochemical properties of compounds like PCB 126 requires specific analytical methodologies. Below are detailed descriptions of common experimental protocols applicable to this congener.

Determination of Octanol-Water Partition Coefficient (Kow)

The octanol-water partition coefficient is a critical parameter for assessing the environmental fate and bioaccumulation potential of a substance.

Methodology: Shake-Flask Method

-

Preparation of Solutions: A known concentration of PCB 126 is dissolved in the phase in which it is more soluble (n-octanol). A corresponding volume of the other phase (water) is added. The n-octanol and water used should be mutually saturated prior to the experiment.

-

Equilibration: The mixture is placed in a vessel and agitated (e.g., by shaking) at a constant temperature until partitioning equilibrium is reached. The duration of agitation depends on the substance and the experimental setup.

-

Phase Separation: The mixture is then centrifuged to ensure complete separation of the n-octanol and water phases.

-

Concentration Analysis: The concentration of PCB 126 in both the n-octanol and water phases is determined using a suitable analytical technique, such as gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS).

-

Calculation: The Kow is calculated as the ratio of the concentration of PCB 126 in the n-octanol phase to its concentration in the water phase.

Note: Other methods like the slow-stirring method, generator column method, and chromatographic methods (e.g., HPLC) can also be employed to determine Kow.[10][11]

Determination of Vapor Pressure

Vapor pressure is a key property for assessing the volatility of a chemical and its potential for atmospheric transport.

Methodology: Knudsen Effusion Method

-

Sample Preparation: A small amount of solid or liquid PCB 126 is placed in an effusion cell, which is a small container with a very small orifice.

-

Experimental Setup: The effusion cell is placed in a vacuum chamber and heated to a specific, constant temperature.

-

Measurement of Mass Loss: As the substance effuses through the orifice into the vacuum, the rate of mass loss from the cell is measured over a period of time using a sensitive microbalance.

-

Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation, which relates the rate of effusion to the vapor pressure, the area of the orifice, the temperature, and the molecular weight of the substance.

-

Temperature Dependence: The experiment is repeated at several different temperatures to determine the temperature dependence of the vapor pressure, from which thermodynamic parameters like the enthalpy of sublimation or vaporization can be derived.[1][5][8]

Signaling Pathways and Toxicological Mechanisms

The primary mechanism of toxicity for PCB 126 is the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. This pathway is a critical regulator of cellular responses to a variety of environmental contaminants.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The activation of the AhR by PCB 126 initiates a cascade of events leading to the expression of a battery of genes, including those involved in xenobiotic metabolism.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activated by PCB 126.

Description of the AhR Signaling Pathway:

-

Ligand Binding: In the cytoplasm, the inactive AhR is part of a complex with heat shock protein 90 (Hsp90) and other co-chaperones like XAP2.[12] PCB 126, being a potent ligand, diffuses into the cell and binds to the AhR.[13]

-

Nuclear Translocation: This binding event causes a conformational change in the AhR complex, leading to the dissociation of the chaperone proteins and exposing a nuclear localization signal.[14] The ligand-activated AhR then translocates into the nucleus.[12]

-

Dimerization and DNA Binding: Inside the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT).[12][14] This AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes.[3][13]

-

Gene Expression and Toxic Effects: The binding of the AhR-ARNT complex to DREs initiates the transcription of a battery of genes, most notably the cytochrome P450 family members CYP1A1, CYP1A2, and CYP1B1.[3][12] The induction of these genes and others leads to a wide range of toxic effects, including endocrine disruption, immunotoxicity, developmental toxicity, and carcinogenesis.[3][15]

Experimental Workflow for Toxicity Assessment

A general workflow for assessing the toxicity of PCB 126 involves a combination of in vivo and in vitro studies to characterize its effects at the organismal, cellular, and molecular levels.

Caption: General Experimental Workflow for PCB 126 Toxicity Assessment.

Description of the Experimental Workflow:

-

Exposure: The initial step involves exposing a biological system to PCB 126. This can be an in vivo model, such as rats or mice, or an in vitro model using specific cell lines (e.g., hepatocytes, thyrocytes).[16][17] The route of administration, dose, and duration of exposure are critical parameters.

-

Physiological and Histopathological Analysis: In animal studies, this involves monitoring for clinical signs of toxicity, changes in body and organ weights, and performing histopathological examinations of key target organs like the liver, thymus, and reproductive organs to identify cellular damage.[3][4]

-

Biochemical Assays: Blood and tissue samples are collected to measure various biochemical parameters. For PCB 126, this often includes the analysis of hormone levels (e.g., thyroid hormones, reproductive hormones) and markers of liver function.[18]

-

Molecular Analysis: To investigate the underlying mechanisms of toxicity, molecular techniques are employed. Quantitative real-time PCR (qPCR) is commonly used to measure the expression levels of AhR target genes (e.g., CYP1A1) and other genes involved in relevant pathways.[16][19]

-

Data Analysis and Interpretation: The quantitative data from all assessments are compiled and statistically analyzed to determine the significance of the observed effects. These results are then interpreted to elucidate the dose-response relationships and the molecular mechanisms of PCB 126 toxicity.

Conclusion

This compound (PCB 126) is a persistent and highly toxic environmental contaminant. Its planar structure allows it to act as a potent agonist of the aryl hydrocarbon receptor, leading to a cascade of adverse biological effects. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for predicting its environmental behavior, assessing its toxicological risk, and developing strategies for remediation and risk management. The provided experimental protocols and pathway visualizations serve as a foundational resource for researchers engaged in the study of this and other dioxin-like compounds.

References

- 1. osti.gov [osti.gov]

- 2. Pcb 126 | C12H5Cl5 | CID 63090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PCB126 Induced Toxic Actions on Liver Energy Metabolism is Mediated by AhR in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PCB126 induced toxic actions on liver energy metabolism is mediated by AhR in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of temperature dependence for the vapor pressures of twenty-six polychlorinated biphenyl congeners in commercial Kanechlor mixtures by the Knudsen effusion method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ligand-independent activation of Aryl hydrocarbon receptor signaling in PCB3-quinone treated HaCaT human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vapor pressure of ten polychlorinated biphenyl congeners and two commercial fluids as a function of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3,3',5,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 36400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Measurements of the Octanol/Water Partition Coefficient by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rc.usf.edu [rc.usf.edu]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 15. s3.amazonaws.com [s3.amazonaws.com]

- 16. endocrine-abstracts.org [endocrine-abstracts.org]

- 17. Research Portal [iro.uiowa.edu]

- 18. The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Acute Toxicity of 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',4,4',5-pentachlorobiphenyl (PCB 126) is a highly toxic, dioxin-like polychlorinated biphenyl (B1667301) congener that persists in the environment and bioaccumulates in the food chain. Its toxicity is primarily mediated through the potent activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This activation triggers a cascade of downstream events, leading to a range of acute toxicological effects, including hepatotoxicity, a wasting syndrome characterized by significant weight loss, thymic atrophy, and profound metabolic and endocrine disruption. This technical guide provides an in-depth overview of the acute toxicity of PCB 126 in various animal models, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.

Quantitative Toxicity Data

The acute toxicity of PCB 126 varies depending on the animal model, route of administration, and the specific toxicological endpoint being measured. The following tables summarize key quantitative data from various studies.

Table 1: Lethal Dose (LD50) Values for PCB 126

| Animal Model | Route of Administration | LD50 | Reference |

| Rat | Oral | 1010 mg/kg | [1] |

| Mouse | Intraperitoneal | 880 mg/kg | [1] |

| Chicken (Gallus domesticus) Embryo | Egg Yolk Injection | 2.3 µg/kg egg | [2] |

Table 2: Acute Toxicological Effects of PCB 126 in Rodent Models

| Animal Model | Dose and Route | Duration | Key Findings | Reference |

| Male Sprague-Dawley Rat | 1 µmol/kg (326 µg/kg) IP | Single dose, 2 weeks observation | - 42% increase in liver weight- 10-40 fold increase in CYP1A enzyme activity- 20% decrease in hepatic glutathione- Hepatocellular hypertrophy and mild steatosis- Mild decrease in cortical T-cells in the thymus | [3][4] |

| Male and Female Holtzman Sprague-Dawley Rats | 5 µmol/kg IP | Single dose, 28 days observation | - Significant weight loss- Increased relative liver weights- Reduced relative thymus weights- Hepatocellular necrosis and vacuolation- Hypoglycemia | [5] |

| Female Sprague-Dawley Rat | 0.47 µg/kg/day (oral, diet) | 13 weeks | - Thymic atrophy- Dramatic loss of hepatic retinoids- Marked induction of CYP1A1 and CYP1A2 | [6] |

| Male C57BL/6J Mice | 24 µg/kg/day (oral) | 5 days | - Significant induction of AHR target genes in liver and ileum- Delayed oxidative stress (increased GSSG/GSH ratio at 13 weeks) | [7] |

| Male C57BL/6J Mice | 20 µg/kg (oral) with high-fat diet | Single dose, 12 weeks on HFD | - Exacerbated hepatic steatosis and hepatomegaly | [8] |

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of acute toxicity. The following are representative methodologies for oral and intraperitoneal acute toxicity studies, based on OECD guidelines and published research.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol outlines the acute toxic class method, a stepwise procedure to determine the acute oral toxicity of a substance.

Objective: To determine the acute oral toxicity of PCB 126 and classify it according to the Globally Harmonised System (GHS).[1][9]

Animal Model: Young adult, healthy, non-pregnant female rats (e.g., Wistar or Sprague-Dawley strains), typically 8-12 weeks old.[10]

Housing and Acclimatization: Animals are housed in standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to the study to allow for acclimatization.[10]

Procedure:

-

Fasting: Animals are fasted overnight (food, but not water) prior to dosing.[10]

-

Dose Preparation: PCB 126 is dissolved in a suitable vehicle, such as corn oil. The concentration is adjusted to deliver the desired dose in a volume that typically does not exceed 1 mL/100g of body weight.[10]

-

Dosing: The test substance is administered by oral gavage using a suitable intubation cannula.

-

Stepwise Dosing:

-

Step 1: A starting dose (e.g., 300 mg/kg) is administered to a group of 3 female rats.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10]

-

Subsequent Steps: The outcome of the first step determines the next dose level. If no mortality occurs, the next higher dose is used. If mortality occurs, the next lower dose is tested. The dosing steps are typically 5, 50, 300, and 2000 mg/kg.[10]

-

-

Observations:

-

Mortality: Checked at least twice daily.

-

Clinical Signs: Detailed observations are made shortly after dosing and at least once daily thereafter. Signs may include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

-